molecular formula C13H16ClNO5 B2402183 Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate CAS No. 338416-99-2

Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate

Cat. No.: B2402183
CAS No.: 338416-99-2
M. Wt: 301.72
InChI Key: PKOFAPJSCDQBQR-CHHVJCJISA-N
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Description

Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate is a complex organic compound characterized by its chloro, methoxy, and methoxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. Subsequent steps may include methylation, formation of the methoxyimino group, and esterification.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methoxyimino group to a different functional group.

  • Reduction: Reduction reactions may target the chloro group, leading to the formation of a less oxidized species.

  • Substitution: Substitution reactions can occur at various positions on the aromatic ring, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of chloroalkanes or alcohols.

  • Substitution: Introduction of new substituents on the aromatic ring, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: The biological applications of Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate include its use as a potential inhibitor in biochemical assays. Its interaction with enzymes and receptors can provide insights into biological processes.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its structural features suggest possible activity against certain diseases, making it a candidate for drug development.

Industry: Industrially, the compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • Ethyl 4-chloro-2-methylquinoline-6-carboxylate

  • Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate

Uniqueness: Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it distinct from other similar compounds.

Biological Activity

Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, with the molecular formula C13H16ClNO5, has garnered attention in various fields, particularly in medicinal chemistry and agriculture, due to its promising antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The presence of the methoxyimino group enhances lipophilicity, potentially improving membrane penetration in microbial cells, which is crucial for its antimicrobial efficacy.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H16ClNO5
Molecular Weight303.73 g/mol
Structural FeaturesChloro, methoxy, methoxyimino groups

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit specific bacterial enzymes, leading to cell death. The compound's mechanism of action involves interaction with microbial targets, disrupting normal cellular functions.

The exact mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : Interacting with critical enzymes in bacterial metabolism.
  • Membrane Disruption : Enhancing membrane permeability due to increased lipophilicity.
  • Cell Death Induction : Leading to apoptosis or necrosis in susceptible microorganisms.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetateC13H16BrNO5Contains bromine; similar biological activity
Ethyl 2-{4-chloro-2-methoxy-6-(aminomethyl)phenoxy}acetateC13H17ClNO4Lacks methoxyimino group; potential differences
Ethyl 2-{4-chloro-3-methylphenoxy}acetateC13H14ClO3Simpler structure; different biological profile

The structural complexity of this compound may enhance its antimicrobial properties compared to these similar compounds.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against a range of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of several known antibiotics, suggesting a high potential for development as an antimicrobial agent.

Synthesis and Application Research

The synthesis of this compound typically involves multiple steps, including chlorination and esterification processes. Research has shown that variations in synthesis conditions can lead to differences in yield and purity, impacting biological activity .

Properties

IUPAC Name

ethyl 2-[4-chloro-2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFAPJSCDQBQR-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N\OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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